- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine)

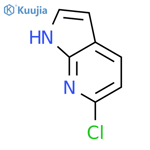

![6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine structure](https://de.kuujia.com/scimg/cas/934568-25-9x500.png)

934568-25-9 structure

Produktname:6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-Methyl-

- 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

- 6-chloro-1-methylpyrrolo[2,3-b]pyridine

- XIPBLKOJUBEBEC-UHFFFAOYSA-N

- SB14041

- 1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-methyl-

- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (ACI)

- MFCD15529224

- F73933

- 934568-25-9

- EN300-7701901

- SCHEMBL3754475

- WLZ3444

- 6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

-

- MDL: MFCD15529224

- Inchi: 1S/C8H7ClN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3

- InChI-Schlüssel: XIPBLKOJUBEBEC-UHFFFAOYSA-N

- Lächelt: ClC1=CC=C2C=CN(C)C2=N1

Berechnete Eigenschaften

- Genaue Masse: 166.0297759g/mol

- Monoisotopenmasse: 166.0297759g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 151

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.8

- XLogP3: 2.2

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-1G |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 1g |

¥ 3,201.00 | 2023-04-12 | |

| Matrix Scientific | 222349-1g |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, 95% min |

934568-25-9 | 95% | 1g |

$1491.00 | 2023-09-06 | |

| Enamine | EN300-7701901-0.1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95.0% | 0.1g |

$232.0 | 2025-02-22 | |

| Biosynth | JMB56825-1000 mg |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 1g |

$640.00 | 2023-01-04 | ||

| Biosynth | JMB56825-50 mg |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 50mg |

$82.50 | 2023-01-04 | ||

| Aaron | AR01V61M-1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 1g |

$460.00 | 2025-02-14 | |

| Aaron | AR01V61M-100mg |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 100mg |

$114.00 | 2025-02-14 | |

| Aaron | AR01V61M-2.5g |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 2.5g |

$1834.00 | 2023-12-15 | |

| Ambeed | A104879-1g |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 98% | 1g |

$788.0 | 2025-03-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1015-500mg |

6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |

934568-25-9 | 95% | 500mg |

¥2333.0 | 2024-04-16 |

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt

1.3 Reagents: Methanol ; rt

1.2 0 - 5 °C; 30 min, 0 - 5 °C; 1 h, rt

1.3 Reagents: Methanol ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C

1.2 0 °C; 2 h, rt

1.3 Solvents: Water

1.2 0 °C; 2 h, rt

1.3 Solvents: Water

Referenz

- Discovery of N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, a Cortisol-Sparing CYP11B2 Inhibitor that Lowers Aldosterone in Human Subjects, Journal of Medicinal Chemistry, 2015, 58(23), 9382-9394

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of quinoxalinone derivatives as inhibitors of vascular endothelial growth factor (VEGF), Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 20 min, 0 °C

1.2 0 °C; 2 h, 0 °C → rt

1.3 Solvents: Water ; rt

1.2 0 °C; 2 h, 0 °C → rt

1.3 Solvents: Water ; rt

Referenz

- Preparation of aryl pyridine as aldosterone synthase inhibitors, World Intellectual Property Organization, , ,

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Raw materials

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Preparation Products

6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Verwandte Literatur

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

2. Book reviews

-

3. Book reviews

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

934568-25-9 (6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine) Verwandte Produkte

- 180868-99-9(Ethyl 2,3-dichlorobenzoylformate)

- 1263774-14-6(tert-butyl (4S)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate)

- 1936435-62-9(methyl 2-azabicyclo2.2.2octane-4-carboxylate)

- 2138036-40-3(4,4-Dimethyl-1-(2-methylbutan-2-yl)cyclohex-2-en-1-ol)

- 1807079-54-4(4-Chloro-6-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

- 56771-53-0(Pyridine, 4-(2,4-dimethoxyphenyl)-)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 1804496-26-1(3-(Aminomethyl)-5-chloro-6-(difluoromethyl)-2-iodopyridine)

- 2228910-06-1(2-(5-chloro-1H-indol-2-yl)-2,2-difluoroacetic acid)

- 324066-58-2(2-{4-(4-methoxyphenyl)-1,3-thiazol-2-ylcarbamoyl}-6-nitrobenzoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934568-25-9)6-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):195.0/644.0